Cas no 902887-78-9 (N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)

N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
- BS-6115
- MCULE-3188698095
- STL089917
- 902887-78-9
- AKOS001884699
- CS-0325943
- N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
-
- インチ: 1S/C18H17ClN4O/c1-11-8-9-14(10-12(11)2)23-13(3)17(21-22-23)18(24)20-16-7-5-4-6-15(16)19/h4-10H,1-3H3,(H,20,24)
- InChIKey: AFCWCTLJUVOWSN-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1NC(C1=C(C)N(C2=CC=C(C)C(C)=C2)N=N1)=O
計算された属性
- 精确分子量: 340.1090889g/mol
- 同位素质量: 340.1090889g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 24
- 回転可能化学結合数: 3
- 複雑さ: 449
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.3
- トポロジー分子極性表面積: 59.8Ų
N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396613-1g |
N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
902887-78-9 | 95% | 1g |
¥2394.00 | 2024-04-26 |
N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamideに関する追加情報
Introduction to N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 902887-78-9)
N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 902887-78-9, represents a novel molecular scaffold with potential applications in the development of therapeutic agents. Its unique structural features, including a triazole ring and aromatic substituents, make it an intriguing candidate for further investigation.
The chemical structure of N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide incorporates several key functional groups that contribute to its biological activity. The presence of a chloro substituent on the phenyl ring and dimethyl groups on another phenyl ring enhances its interactiveness with biological targets. Additionally, the triazole ring is a well-known pharmacophore that has been extensively studied for its role in various biological processes.
In recent years, there has been a growing interest in the development of new drugs based on triazole derivatives due to their broad spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, and anticancer properties. The compound N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential to interact with specific enzymes and receptors involved in disease pathways. This has led to several promising preclinical studies that highlight its therapeutic potential.
The synthesis of N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro and dimethyl substituents is critical for achieving the desired biological activity. Advanced synthetic techniques have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
Efforts are ongoing to explore the pharmacological properties of this compound through both in vitro and in vivo studies. Initial findings suggest that it may exhibit significant efficacy against certain types of cancer by inhibiting key signaling pathways. Furthermore, its ability to modulate inflammatory responses makes it a promising candidate for treating chronic inflammatory diseases. These findings are supported by recent publications that detail the compound's interaction with biological targets and its potential therapeutic benefits.
The development of novel drug candidates like N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide relies heavily on advancements in computational chemistry and molecular modeling. These tools have enabled researchers to predict the binding affinity and mode of interaction between the compound and its target proteins. Such insights are crucial for optimizing drug design and improving therapeutic outcomes. The integration of experimental data with computational methods has significantly accelerated the drug discovery process.
The safety profile of N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is currently under evaluation through rigorous toxicological studies. These studies aim to assess its potential side effects and determine safe dosing regimens for future clinical trials. Preliminary results have shown that the compound exhibits low toxicity at moderate doses but may cause adverse effects at higher concentrations. Understanding these parameters is essential for ensuring patient safety during subsequent phases of drug development.
The future prospects for N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide are bright given its promising biological activity and structural features. Further research is needed to fully elucidate its mechanism of action and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in advancing this compound from preclinical to clinical development stages.
In conclusion,N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole - 4 - carboxamide represents a significant advancement in pharmaceutical chemistry with potential implications for treating various diseases。 Its unique structural features, combined with promising preclinical results, make it a valuable candidate for further investigation。 As research continues,this compound may pave the way for novel therapeutic strategies in medicine。
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